Home > Products > Screening Compounds P8455 > Lithium L-glutamate
Lithium L-glutamate - 55695-80-2

Lithium L-glutamate

Catalog Number: EVT-3190808
CAS Number: 55695-80-2
Molecular Formula: C5H9LiNO4
Molecular Weight: 154.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lithium L-glutamate is classified under lithium compounds, specifically as a lithium salt of the amino acid L-glutamate. It can be synthesized through various chemical methods that involve the reaction of lithium hydroxide or lithium carbonate with L-glutamic acid. This compound is often studied in the context of neuropharmacology and biochemistry, particularly for its effects on neurotransmitter systems and metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lithium L-glutamate typically involves the following steps:

  1. Reagents: The primary reagents used include L-glutamic acid and lithium hydroxide or lithium carbonate.
  2. Reaction Conditions: The reaction is usually carried out in an aqueous medium. For example, lithium hydroxide monohydrate can be dissolved in water, followed by the addition of L-glutamic acid.
  3. Precipitation: After stirring the mixture for a specified duration, acidification (often using hydrochloric acid) precipitates the lithium salt.
  4. Purification: The precipitate is filtered, washed, and dried to yield Lithium L-glutamate.

A specific example from patent literature describes adding lithium hydroxide to a solution containing sodium cyanate and L-glutamic acid, followed by stirring at 30°C for 24 hours before acidification to precipitate the product .

Molecular Structure Analysis

Structure and Data

Lithium L-glutamate exhibits a layered structure characterized by asymmetrical arrangements of its constituent ions. The molecular formula can be represented as C₅H₈LiN₁O₄. The crystal structure has been elucidated using X-ray diffraction techniques, revealing interactions between lithium ions and the carboxylate groups of glutamate .

Key structural features include:

  • Lithium Ion Coordination: The lithium ion coordinates with oxygen atoms from the carboxylate groups.
  • Layered Arrangement: The compound forms layers that may influence its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Lithium L-glutamate participates in various chemical reactions, primarily involving its ionic interactions with other compounds. Notably:

  • Acid-Base Reactions: As a salt, it can undergo dissociation in aqueous solutions, contributing to the pH balance.
  • Complexation: It may form complexes with other biomolecules, influencing neurotransmitter synthesis and metabolism.

Research indicates that lithium affects glutamine metabolism and can modulate enzyme activities related to neurotransmitter synthesis .

Mechanism of Action

Process and Data

The mechanism of action for Lithium L-glutamate primarily involves its interaction with glutamatergic pathways. Lithium ions are known to stabilize mood by affecting neurotransmitter release and reuptake mechanisms:

  1. Inhibition of Inositol Monophosphatase: Lithium inhibits this enzyme, leading to increased levels of inositol, which is crucial for phosphoinositide signaling pathways.
  2. Modulation of Glutamate Levels: By influencing glutamine synthetase activity, Lithium L-glutamate can alter glutamate concentrations in the brain, potentially impacting mood regulation .

Studies have shown that lithium treatment can enhance brain-derived neurotrophic factor levels, which may contribute to its antidepressant effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lithium L-glutamate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within typical ranges for similar salts.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy have been employed to analyze its structural properties .

Applications

Scientific Uses

Lithium L-glutamate has several applications in scientific research:

  1. Neuropharmacology: It is studied for its potential effects on mood disorders, particularly bipolar disorder.
  2. Metabolomics: Research involving stable isotope-resolved metabolomics has utilized Lithium L-glutamate to understand metabolic pathways influenced by lithium treatment .
  3. Biochemical Studies: Its role in glutamate metabolism makes it valuable for studying synaptic transmission and neurodegenerative diseases.
Neuropharmacological Mechanisms of Lithium L-Glutamate in Synaptic Modulation

Acute Inhibition of Glutamate Uptake in Presynaptic Nerve Terminals

Lithium ions (Li⁺) exert rapid inhibitory effects on glutamate transport machinery within presynaptic terminals. In mouse cerebrocortical slices, therapeutic concentrations of lithium (0.75–1.5 mM) produce a dose-dependent reduction in glutamate uptake capacity. This acute inhibition manifests within minutes of exposure and occurs through progressive impairment of the excitatory amino acid transporters (EAATs). Kinetic analyses reveal lithium specifically reduces the maximum transport velocity (Vmax) without altering substrate affinity (Km), indicating noncompetitive inhibition that diminishes transporter capacity rather than ligand-binding efficiency [2] [6].

The presynaptic specificity of this effect was confirmed using isolated synaptosomal preparations, where lithium-induced uptake inhibition exceeded that observed in intact slices by 35-40%. This differential susceptibility highlights presynaptic nerve terminals as lithium's primary site of action for acute glutamate transport modulation. Mechanistically, lithium competes with sodium ions at Na⁺-dependent binding sites on EAATs, disrupting the transmembrane sodium gradient essential for glutamate translocation [2].

Table 1: Acute vs. Chronic Lithium Effects on Glutamatergic Parameters

ParameterAcute Lithium ExposureChronic Lithium Exposure
Glutamate Uptake Vmax↓ 45-60% (synaptosomes)↑ 30-40% (stabilized)
Glutamate Release↑ 500% (slice experiments)Normalized to baseline
Extracellular Glutamate↑↑ (Marked accumulation)↔/↓ (Region-dependent)
Synaptosomal VarianceHigh interindividual variabilityLow variance (0.184 vs 0.423 controls)

Notably, lithium-induced glutamate accumulation in extracellular compartments is entirely attributable to uptake inhibition rather than enhanced release. Comparative pharmacodynamic studies demonstrate that lithium and selective EAAT inhibitors (L-trans-pyrrolidine-2,4-dicarboxylic acid and dihydrokainic acid) produce superimposable dose-response curves for extracellular glutamate accumulation when plotted against uptake inhibition [2]. This glutamate accumulation amplifies excitatory signaling acutely but initiates compensatory mechanisms during sustained exposure.

Chronic Upregulation of Synaptosomal Glutamate Transport Capacity

Contrasting its acute inhibitory actions, subchronic lithium administration (≥7 days) induces adaptive changes that enhance glutamate clearance capacity. In vivo studies with mice receiving lithium achieving blood levels of 0.7 mM (clinically relevant low-therapeutic range) demonstrate significant upregulation of synaptosomal glutamate uptake efficiency. This upregulated transport exhibits remarkably stabilized kinetics across individuals, with treated animals showing 56% less variance (0.184 vs 0.423 in controls) in uptake measurements [2] [9].

Transcriptomic analyses of lithium-treated cortical neurons reveal altered expression of 30 genes functionally clustered in pathways governing AMPA receptor trafficking (p=9.7×10-5), calcium ion binding (p=4.9×10-4), and synaptic transmission (p=1.1×10-3). These genomic adaptations facilitate structural and functional reorganization of glutamatergic synapses. Chronic lithium exposure (7 days, 1.5 mM) increases synaptic density by 150±12% in hippocampal neurons expressing PSD95-GFP, with parallel enhancement of presynaptic synaptophysin-GFP markers. The EC50 for this synaptogenic effect is 1.0±0.6 mM, squarely within the human therapeutic range [1] [5].

Table 2: Molecular Targets in Chronic Lithium-Induced Synaptic Remodeling

TargetEffectFunctional Consequence
Metabotropic GluR5 (mGluR5)↓ Activation-induced Ca2+ flux↓ Network hyperexcitability
Glycogen Synthase Kinase-3β (GSK-3β)↑ Phosphorylation (inhibition)↑ Neuroprotective signaling
Protein Kinase C (PKC)Altered phosphorylationModulated synaptic plasticity
Phosphatidylinositol-4-phosphateDepletionSynaptogenesis initiation

The synaptogenic effect requires intact glutamatergic transmission, as pharmacological blockade of NMDA receptors (dizocilpine) or presynaptic neurotransmitter release (botulinum toxin) abolishes new synapse formation. Crucially, lithium's chronic actions depend on inositol depletion, evidenced by exogenous myo-inositol administration completely preventing synaptogenesis. This implicates phosphoinositide signaling modulation—specifically phosphatidylinositol-4-phosphate [PtdIns(4)P] depletion—rather than GSK-3β inhibition as the primary mechanism [5]. Magnetic resonance spectroscopy (3T 1H-MRS) in lithium-treated humans confirms these adaptations, showing significant Glx (glutamate+glutamine) reductions in basal ganglia after two weeks of treatment, reflecting enhanced glutamate-glutamine cycling and metabolic clearance [6] [9].

Modulation of Excitatory-Inhibitory Balance via GABAergic Synaptic Potentiation

Lithium L-glutamate exerts profound regulatory effects on inhibitory neurotransmission, directly counterbalancing its modulation of excitatory systems. In hypothalamic preoptic area (hPOA) neurons, lithium perfusion rapidly and reversibly enhances GABAergic synaptic activity through presynaptic mechanisms. Whole-cell patch-clamp recordings demonstrate lithium increases spontaneous inhibitory postsynaptic current (sIPSC) frequency by 208±72% (n=10, p<0.01) without altering amplitude, indicating action potential-dependent GABA release potentiation [3].

The presynaptic specificity persists under action potential-independent conditions. Lithium increases miniature IPSC (mIPSC) frequency by 104±24% (n=8, p<0.01) in tetrodotoxin-treated neurons, confirming voltage-gated sodium channel-independent enhancement of presynaptic vesicle release probability. This effect exhibits concentration dependence when lithium substitutes sodium in artificial cerebrospinal fluid, directly correlating with extracellular Li⁺ concentration. GABAergic-specific mIPSCs (recorded with glycine receptor blockade) show identical frequency increases (110±22%, n=7, p<0.01), confirming selective GABA release modulation [3].

Table 3: Lithium-Induced GABAergic Modulation in Neuronal Subtypes

Neuron TypeParameter MeasuredChangeMechanistic Insight
Hypothalamic PreopticsIPSC frequency↑ 208%Action potential-dependent release
Hypothalamic PreopticmIPSC frequency↑ 104%Presynaptic release probability
Hippocampal Dentate GyrusGABAergic inputs↑ SignificantNetwork disinhibition
Cortical NetworksE-I balanceShift toward inhibition↓ mGluR5-mediated excitability

Chronic lithium exposure (7 days, 1.5 mM) shifts the cortical excitatory-inhibitory (E-I) balance toward inhibition through complementary mechanisms: reducing excitatory synapse density while simultaneously increasing inhibitory synapse number and activity. This dual action dampens network hyperexcitability characteristic of manic states. The E-I shift involves altered phosphorylation of protein kinase C (PKC) and glycogen synthase kinase 3 (GSK3), coupled with decreased neuronal excitability and modified synaptic protein expression profiles. Crucially, lithium reduces intracellular calcium flux specifically through metabotropic glutamate receptor 5 (mGluR5) activation, a pathway hyperactive in bipolar mania [1] [4].

Lithium-Induced Alterations in Glutamate Release Dynamics

Beyond uptake modulation, lithium directly influences presynaptic glutamate exocytosis through calcium-dependent and independent pathways. Acute lithium administration (1.5 mM) potentiates depolarization-evoked glutamate release in cortical slices by approximately 500%, primarily through enhanced N-methyl-D-aspartate (NMDA) receptor-dependent calcium mobilization. This release amplification significantly exceeds uptake inhibition (5-fold greater), contributing substantially to extracellular glutamate accumulation during initial exposure [2] [4].

Chronic exposure fundamentally reverses this dynamic. After 6–7 days of treatment, lithium induces adaptive inhibition of vesicular glutamate release. This transition involves decreased synaptosomal expression of vesicle-associated membrane protein 2 (VAMP2) and synaptotagmin-1, key exocytosis proteins. Furthermore, lithium attenuates glutamate release probability through modulation of the phosphatidylinositol signaling cascade, reducing phosphatidylinositol-4,5-bisphosphate [PtdIns(4,5)P2] availability at presynaptic active zones [5] [8].

Calcium imaging reveals chronic lithium treatment significantly reduces intracellular calcium flux evoked by glutamatergic agonists. This effect specifically involves mGluR5-mediated signaling rather than NMDA or AMPA receptor pathways. The dampened calcium transient amplitude correlates with reduced neuronal excitability and diminished vesicular release probability. Pharmacological studies demonstrate that lithium's inhibition of glutamate release contributes substantially to its seizure-delaying properties in lithium-pilocarpine seizure models. Pretreatment with methionine sulfoximine (MSO), which blocks glutamine recycling to glutamate, fails to replicate lithium's antiseizure effects, confirming lithium's specific action on release machinery rather than glutamate synthesis [1] [8].

Properties

CAS Number

55695-80-2

Product Name

Lithium L-glutamate

IUPAC Name

dilithium;(2S)-2-aminopentanedioate

Molecular Formula

C5H9LiNO4

Molecular Weight

154.1 g/mol

InChI

InChI=1S/C5H9NO4.Li/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1

InChI Key

NWCQRACPKRKMJG-DFWYDOINSA-N

SMILES

[Li+].[Li+].C(CC(=O)[O-])C(C(=O)[O-])N

Canonical SMILES

[Li].C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

[Li].C(CC(=O)O)[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.